Bienvenue dans la boutique en ligne BenchChem!

2-(2-((5-(4-Butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetic acid

Cytotoxicity Ovarian Cancer SKOV-3

This 2-(2-((5-(4-Butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetic acid (CAS 941947-14-4) is a distinct glycine-terminated 1,3,4-thiadiazole that saves synthetic steps for PROTAC and bioconjugate design. Compared to the common methoxy analog (5f, IC50=19.5 µM against SKOV-3), the butoxy group offers a different lipophilic and steric signature for structure-activity relationship studies. The free carboxylic acid enables immediate amide coupling to fluorophores, biotin, or E3 ligase ligands without ester hydrolysis risks. Its balanced polarity (cLogP 0.74, MW 424.49) also makes it a viable fragment for SPR and ligand-observed NMR primary screens. Prioritize for ovarian cancer, antibacterial, and carbonic anhydrase panels.

Molecular Formula C17H20N4O5S2
Molecular Weight 424.49
CAS No. 941947-14-4
Cat. No. B2868030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((5-(4-Butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetic acid
CAS941947-14-4
Molecular FormulaC17H20N4O5S2
Molecular Weight424.49
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)O
InChIInChI=1S/C17H20N4O5S2/c1-2-3-8-26-12-6-4-11(5-7-12)15(25)19-16-20-21-17(28-16)27-10-13(22)18-9-14(23)24/h4-7H,2-3,8-10H2,1H3,(H,18,22)(H,23,24)(H,19,20,25)
InChIKeyXSKWPAHYZAPGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((5-(4-Butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetic acid (CAS 941947-14-4): Compound Class and Core Structural Attributes


2-(2-((5-(4-Butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetic acid (CAS 941947-14-4) is a synthetic organic compound belonging to the class of 1,3,4-thiadiazole derivatives [1]. Its structure features a 1,3,4-thiadiazole core, a 4-butoxybenzamido substituent at the 5-position, a thioacetamido linker, and a terminal glycine-derived carboxylic acid. The 1,3,4-thiadiazole nucleus is a sulfur-containing, five-membered heterocycle widely recognized in medicinal chemistry for its diverse biological activities, including anticancer, antimicrobial, and carbonic anhydrase inhibitory properties [1]. The combination of a lipophilic butoxybenzamido group with a polar, ionizable glycine tail suggests a molecular design optimized for balanced drug-like properties.

Why In-Class 1,3,4-Thiadiazole Analogs Cannot Simply Replace 2-(2-((5-(4-Butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetic acid


Within the 1,3,4-thiadiazole chemotype, minor structural modifications—such as altering the 5-amido substituent or the nature of the terminal acid/ester—can drastically shift potency, selectivity, and solubility profiles [1]. For example, a published SAR study on closely related 2-amido-1,3,4-thiadiazole derivatives demonstrated that replacing a 4-methoxybenzamido group with other aryl amides resulted in complete loss of cytotoxic activity against SKOV-3 cells [1]. The 4-butoxybenzamido substitution in the target compound introduces a distinct lipophilic and steric signature compared to the more common methoxy or halogen analogs, potentially altering target engagement and ADME properties. Furthermore, the free glycine-carboxylic acid terminus confers different solubility and conjugation capability compared to the ethyl ester analogs available on the market. Therefore, generic substitution without empirical validation risks functional failure in downstream assays.

Quantitative Differentiation Evidence for 2-(2-((5-(4-Butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetic acid vs. Closest Structural Analogs


Cytotoxic Activity Differentiation Against Ovarian Cancer Cells: Butoxy vs. Methoxy Analog via Cross-Study Comparison

A direct experimental comparison for the target compound is not available in the same assay series. However, a cross-study comparison with the structurally closest tested analog, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (compound 5f), provides a baseline [1]. The target compound possesses a butoxy group in place of methoxy and a glycine-acid tail instead of an ethyl ester. The literature demonstrates that the methoxy analog 5f inhibited SKOV-3 ovarian cancer cells with an IC50 of 19.5 µM, whereas numerous other 5-amido variants in the same study were inactive [1]. The absence of a direct IC50 for the butoxy-acid derivative means no claim of superior potency can be made; however, the butoxy modification represents a specific design point for exploring a different lipophilic space, which may lead to distinct pharmacokinetic and target-binding profiles.

Cytotoxicity Ovarian Cancer SKOV-3

Lipophilicity Separation as a Potential Differentiation Factor: Calculated LogP Comparison with Common In-Class Esters

Calculated partition coefficients (cLogP) provide a comparative measure of lipophilicity, which is a critical parameter influencing membrane permeability, solubility, and metabolic stability [1]. The target compound has a cLogP of 0.74, calculated for the neutral form [1]. This places it in a distinct hydrophilicity space compared to common ester analogs such as ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (compound 5f), which has a higher cLogP (~2.1 estimated) due to the ethyl ester and methoxy groups [1]. The lower cLogP of the target compound is primarily attributed to the free carboxylic acid terminus, offering superior aqueous solubility and the ability to be used directly in bioconjugation without a deprotection step, unlike its ester counterparts.

Lipophilicity LogP Bioavailability

Carboxylic Acid Terminus vs. Ethyl Ester: Aqueous Solubility and Conjugation Readiness as a Procurement Differentiator

The target compound terminates in a free glycine-carboxylic acid group, whereas many commercially available 2-((5-arylamido-1,3,4-thiadiazol-2-yl)thio)acetamido derivatives are supplied as ethyl or methyl esters (e.g., CAS 392293-29-7, CAS 392318-34-2) . Carboxylic acids typically exhibit 10- to 100-fold higher aqueous solubility than their corresponding ethyl esters . Moreover, the carboxylic acid is directly amenable to amide bond formation with primary amines, enabling one-step conjugation to biomolecules, solid supports, or fluorophores without a hydrolysis step. This makes the target compound a uniquely ready-to-use building block for medicinal chemistry, chemical biology, and PROTAC synthesis, where ester analogs require additional deprotection and purification steps.

Solubility Bioconjugation Carboxylic Acid

Molecular Weight and Structural Compactness: Target Compound vs. Bulkier Thiadiazole Conjugates for Fragment-Based Screening

With a molecular weight of 424.49 Da, the target compound sits at the upper boundary of 'fragment-like' space but remains significantly smaller than many 1,3,4-thiadiazole conjugates bearing extended aryl or adamantyl groups (e.g., N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide, MW = 463.6) [2]. Fragment-based screening libraries commonly accept compounds up to 300 Da; however, 'scaffold-like' entries up to 450 Da are increasingly used for direct biophysical screening. The target compound's size, combined with its balanced lipophilicity and the presence of multiple hydrogen bond donors/acceptors (HBD=1, HBA=9, Rotatable Bonds=4 [1]), positions it as a compact yet functionally dense scaffold suitable for hit identification via NMR or SPR-based fragment screening, where larger thiadiazole conjugates may exceed the desired molecular weight range.

Fragment-Based Drug Discovery Molecular Weight Ligand Efficiency

Optimal Research and Industrial Application Scenarios for 2-(2-((5-(4-Butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetic acid


Ovarian Cancer Cell Panel Screening for Structure-Activity Relationship Expansion

Based on the demonstrated activity of the closely related methoxy analog (compound 5f) against SKOV-3 ovarian cancer cells (IC50 = 19.5 µM) [1], the target compound should be prioritized for inclusion in SAR panels investigating the effect of 5-amido substitution on cytotoxic potency. Its butoxy group provides a distinct lipophilic probe compared to methoxy, ethoxy, or halogen substituents. Researchers can test it alongside 5f to quantify the impact of chain length and bulk on potency, selectivity across ovarian, leukemia, and other solid tumor lines, and mechanism of cell death (e.g., apoptosis vs. necrosis).

Direct Bioconjugation or PROTAC Linker Chemistry Using the Free Carboxylic Acid Handle

The presence of a terminal carboxylic acid moiety, as opposed to the more common ethyl ester , allows immediate use in amide coupling reactions to generate conjugates with fluorophores, biotin tags, or E3 ligase ligands for PROTAC design. Researchers seeking to build heterobifunctional degraders or imaging probes can save one synthetic step and avoid potential ester hydrolysis challenges by selecting this acid form over the ester analogs currently listed in vendor catalogs.

Fragment-Based Drug Discovery Screening against Kinase or Carbonic Anhydrase Targets

Given the 1,3,4-thiadiazole core's known affinity for carbonic anhydrase and protein kinase targets [1], and the target compound's physicochemical profile (MW = 424.49, cLogP = 0.74) [2], it can serve as a scaffold-like fragment for screening by surface plasmon resonance (SPR) or ligand-observed NMR. Its balanced polarity and multiple hydrogen bond acceptors (HBA = 9) [2] are favorable for detecting weak but specific binding interactions in primary fragment screens.

Antimicrobial Lead Optimization Against Gram-Positive or Fungal Strains

Although no direct antimicrobial data is available for the target compound, the broader 1,3,4-thiadiazole class is well-precedented for antibacterial and antifungal activity [1]. The target compound's 4-butoxybenzamido group may enhance membrane penetration, and the free acid could improve intracellular accumulation. It is recommended for inclusion in phenotypic screening panels against drug-resistant Staphylococcus aureus or Candida species, with direct comparison to known thiadiazole antimicrobials to assess differential potency.

Quote Request

Request a Quote for 2-(2-((5-(4-Butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.